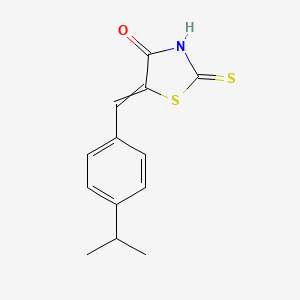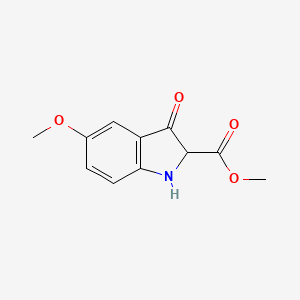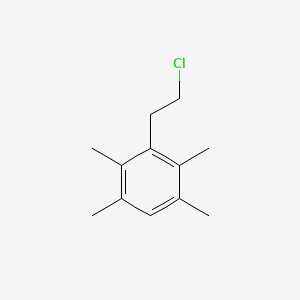![molecular formula C22H20N2O B12450384 N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline](/img/structure/B12450384.png)
N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a carbazole moiety substituted with an ethyl group at the 9-position and a methoxyphenyl group attached to the nitrogen atom of the imine linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine typically involves the condensation of 9-ethylcarbazole-3-carbaldehyde with 4-methoxyaniline. The reaction is carried out under mild conditions, often in the presence of a catalytic amount of acid or base to facilitate the formation of the imine linkage.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the imine linkage can yield the corresponding amine.
Substitution: The methoxy group on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized carbazole derivatives.
Reduction: The corresponding amine.
Substitution: Substituted phenyl derivatives.
科学研究应用
Organic Electronics: The compound’s electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Medicinal Chemistry: Its structural features may be explored for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the synthesis of novel materials with unique optical or electronic properties.
作用机制
The mechanism of action of (E)-1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine depends on its application:
In Organic Electronics: The compound functions by facilitating charge transport and light emission through its conjugated system.
In Medicinal Chemistry: It may interact with biological targets such as receptors or enzymes, modulating their activity through binding interactions.
相似化合物的比较
(E)-1-(9-ethylcarbazol-3-yl)-N-phenylmethanimine: Lacks the methoxy group, which may affect its electronic properties.
(E)-1-(9-ethylcarbazol-3-yl)-N-(4-chlorophenyl)methanimine: Contains a chloro group instead of a methoxy group, potentially altering its reactivity and applications.
Uniqueness: (E)-1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine is unique due to the presence of both the ethylcarbazole and methoxyphenyl moieties, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
属性
分子式 |
C22H20N2O |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
1-(9-ethylcarbazol-3-yl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C22H20N2O/c1-3-24-21-7-5-4-6-19(21)20-14-16(8-13-22(20)24)15-23-17-9-11-18(25-2)12-10-17/h4-15H,3H2,1-2H3 |
InChI 键 |
GPOLVRIZLLMMCX-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=C(C=C3)OC)C4=CC=CC=C41 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(Benzyloxy)phenyl]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B12450306.png)
![1-Ethyl-3-[(2-oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B12450310.png)

![4-benzyl-2-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12450325.png)
![1-amino-5-ethyl-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B12450332.png)
![N,N'-(9H-fluorene-9,9-diyldibenzene-4,1-diyl)bis[2-(2-bromo-4-methylphenoxy)acetamide]](/img/structure/B12450339.png)
![1-[4-(benzyloxy)benzyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B12450342.png)

![9-Azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B12450350.png)
![N,N'-bis[(E)-(3-chlorophenyl)methylidene]acridine-3,6-diamine](/img/structure/B12450353.png)
![(E)-1-Methoxy-4-(prop-1-en-1-yl)bicyclo[2.2.2]octane](/img/structure/B12450361.png)
![(2Z)-3-(4-chlorobenzyl)-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B12450362.png)

